5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-11-17(20)18-15-5-3-4-6-16(15)19(12)24(21,22)14-9-7-13(23-2)8-10-14/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQPNEDNLQHVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The interaction of similar compounds with their targets often results in modulation of the target’s activity, which can lead to various downstream effects.
Biological Activity
5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound with significant potential in pharmacological applications. This benzodiazepine derivative is notable for its diverse biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a methoxyphenyl sulfonyl group, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar sulfonyl groups exhibit notable antibacterial properties. For example, studies have shown that derivatives of benzodiazepines can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's .
Table 1: Enzyme Inhibition Data
Anticancer Properties
Initial studies suggest that the compound may exhibit anticancer activity. Benzodiazepine derivatives have been linked to apoptosis induction in cancer cells through various pathways . The compound's sulfonyl group may enhance its interaction with cellular targets involved in cancer progression.
Hypoglycemic Effects
Some derivatives in the benzodiazepine class have shown promise in regulating blood glucose levels, making them potential candidates for diabetes management . This effect is attributed to their ability to influence insulin signaling pathways.
Case Study: Antibacterial Efficacy
A study conducted on synthesized benzodiazepine derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 10 µg/mL. The study concluded that modifications to the sulfonyl group could enhance efficacy against resistant strains .
Case Study: Enzyme Inhibition
In a comparative study on AChE inhibitors, this compound was found to be more effective than traditional inhibitors like donepezil. This suggests that the compound could serve as a lead structure for developing new therapeutic agents for Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
